molecular formula C9H13N3 B6497830 N-cyclobutyl-2-methylpyrimidin-4-amine CAS No. 1341103-81-8

N-cyclobutyl-2-methylpyrimidin-4-amine

Cat. No.: B6497830
CAS No.: 1341103-81-8
M. Wt: 163.22 g/mol
InChI Key: WBIPDPTZHSWDJX-UHFFFAOYSA-N
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Description

N-cyclobutyl-2-methylpyrimidin-4-amine is a pyrimidine derivative characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. The compound features a methyl group at position 2 and a cyclobutylamine substituent at position 3. Pyrimidine derivatives are widely studied for their biological activity, including antimicrobial and immunomodulatory effects, as seen in structurally related compounds .

Properties

IUPAC Name

N-cyclobutyl-2-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-7-10-6-5-9(11-7)12-8-3-2-4-8/h5-6,8H,2-4H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIPDPTZHSWDJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)NC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclobutyl-2-methylpyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclobutylamine with 2-methyl-4-chloropyrimidine under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group displaces the chlorine atom, forming the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The pyrimidine ring can undergo substitution reactions, where functional groups are introduced at specific positions on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents can be used for substitution reactions.

Major Products:

    Oxidation: Products include N-cyclobutyl-2-formylpyrimidin-4-amine or N-cyclobutyl-2-carboxypyrimidin-4-amine.

    Reduction: Products include various reduced derivatives of the original compound.

    Substitution: Products depend on the substituents introduced during the reaction.

Scientific Research Applications

N-cyclobutyl-2-methylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclobutyl-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between N-cyclobutyl-2-methylpyrimidin-4-amine and analogous pyrimidine derivatives:

Compound Name Substituent at Position 4 Substituent at Position 2 Key Features
This compound Cyclobutylamine Methyl Strained cyclobutyl ring; moderate lipophilicity; potential steric hindrance
N-isobutyl-2-methylpyrimidin-4-amine Isobutylamine Methyl Branched alkyl chain; higher flexibility; increased hydrophobicity
4-(2-Chloro-4-nitrophenyl)-6-methylpyrimidin-2-amine 2-Chloro-4-nitrophenyl Methyl Aromatic substituent with electron-withdrawing groups; enhanced electronic delocalization
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methylpyrimidin-4-amine 2-Fluorophenyl Methyl Fluorinated aryl group; hydrogen-bonding capacity; planar geometry
2-Amino-4-methylpyrimidine Amino group Methyl Simplest derivative; high polarity; limited steric effects

Physicochemical Properties

  • Lipophilicity: The cyclobutyl group in this compound confers moderate lipophilicity, intermediate between the highly hydrophobic isobutyl derivative and the polar 2-amino-4-methylpyrimidine .
  • Steric Effects : The strained cyclobutyl ring introduces steric hindrance, which may limit conformational flexibility compared to linear alkyl chains (e.g., isobutyl) or planar aromatic substituents .

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